methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of glutamate receptors and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the receptor, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride reduces the excitability of neurons and prevents the development of seizures and other neurological disorders.
Biochemical and Physiological Effects
methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can prevent the development of seizures. It has also been shown to reduce the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause damage to neurons. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to reduce the activity of certain ion channels that are involved in the transmission of pain signals, which can provide relief from chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride is its potency and selectivity for glutamate receptors. It has been shown to be highly effective in blocking the AMPA subtype of glutamate receptors, which are involved in the development of seizures and other neurological disorders. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a good safety profile and is well-tolerated in animal studies.
However, there are also some limitations to the use of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Direcciones Futuras
There are a number of future directions for the study of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride. One area of research is the development of more potent and selective glutamate receptor antagonists that can provide greater therapeutic benefits. Another area of research is the investigation of the potential use of methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration methods for methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride in order to maximize its therapeutic potential.
Métodos De Síntesis
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,8-dimethyl-4-nitroquinoline with 3-aminobenzoic acid methyl ester in the presence of a reducing agent such as zinc powder. The resulting compound is then converted to the hydrochloride salt by treatment with hydrochloric acid. Other methods include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Aplicaciones Científicas De Investigación
Methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and chronic pain. It has been shown to be a potent antagonist of glutamate receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can reduce the excitability of neurons and prevent the development of seizures and other neurological disorders.
Propiedades
IUPAC Name |
methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.ClH/c1-12-6-4-9-16-17(10-13(2)20-18(12)16)21-15-8-5-7-14(11-15)19(22)23-3;/h4-11H,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGLOTFVKPUSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.